(2-Fluoro-6-methoxypyridin-4-YL)acetic acid
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Overview
Description
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8FNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine derivatives as starting materials, which are then subjected to methoxylation and subsequent acetic acid functionalization .
Industrial Production Methods
Industrial production methods for (2-Fluoro-6-methoxypyridin-4-YL)acetic acid often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include catalytic processes and the use of advanced reaction techniques to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine ring .
Scientific Research Applications
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxypyridine-4-acetic acid: A closely related compound with similar structural features.
2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Another derivative with additional fluorine atoms.
Uniqueness
(2-Fluoro-6-methoxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-7-3-5(4-8(11)12)2-6(9)10-7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
VGLGBJAJJYZKTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CC(=O)O)F |
Origin of Product |
United States |
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